molecular formula C22H22BrN3O4 B10866507 ethyl 4-{[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate

ethyl 4-{[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoate

Cat. No.: B10866507
M. Wt: 472.3 g/mol
InChI Key: JMCUFVQSFDJRBM-UHFFFAOYSA-N
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Description

ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE can be achieved through a multi-step synthetic route. The general steps involve:

    Bromination of Indole: The starting material, indole, undergoes bromination to introduce a bromine atom at the 5-position.

    Formation of Morpholinomethyl Group: The brominated indole is then reacted with formaldehyde and morpholine to introduce the morpholinomethyl group.

    Condensation with Ethyl 4-Aminobenzoate: The intermediate product is then condensed with ethyl 4-aminobenzoate to form the final compound.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The morpholinomethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE can be compared with other indole derivatives, such as:

    5-Bromoindole: A simpler compound with a bromine atom at the 5-position of the indole ring.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.

The uniqueness of ETHYL 4-{[5-BROMO-1-(MORPHOLINOMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]AMINO}BENZOATE lies in its combination of a brominated indole core, a morpholinomethyl group, and an ethyl benzoate moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C22H22BrN3O4

Molecular Weight

472.3 g/mol

IUPAC Name

ethyl 4-[[5-bromo-1-(morpholin-4-ylmethyl)-2-oxoindol-3-ylidene]amino]benzoate

InChI

InChI=1S/C22H22BrN3O4/c1-2-30-22(28)15-3-6-17(7-4-15)24-20-18-13-16(23)5-8-19(18)26(21(20)27)14-25-9-11-29-12-10-25/h3-8,13H,2,9-12,14H2,1H3

InChI Key

JMCUFVQSFDJRBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Br)N(C2=O)CN4CCOCC4

Origin of Product

United States

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